Product packaging for Dimethyl sulfoxide-13C2(Cat. No.:CAS No. 136321-15-8)

Dimethyl sulfoxide-13C2

Cat. No.: B156267
CAS No.: 136321-15-8
M. Wt: 80.12 g/mol
InChI Key: IAZDPXIOMUYVGZ-ZDOIIHCHSA-N
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Description

Significance of Carbon-13 in Mechanistic and Analytical Studies

Carbon-13 (¹³C) stands out as a particularly valuable stable isotope in research for several reasons. As a fundamental component of organic molecules, carbon labeling provides a direct window into the backbone of life's chemistry. Unlike the more abundant carbon-12 (¹²C), the ¹³C nucleus possesses a nuclear spin, making it detectable by NMR spectroscopy. moravek.com This property is invaluable for detailed structural analysis of molecules and for tracking the fate of carbon atoms through intricate reaction mechanisms. symeres.com

In mechanistic studies, ¹³C labeling helps to unravel the step-by-step sequence of bond-breaking and bond-forming events in a chemical reaction. symeres.com By strategically placing the ¹³C label at specific positions within a molecule, researchers can follow its journey and determine which bonds are altered during the reaction.

Analytically, ¹³C-labeled compounds serve as ideal internal standards in quantitative mass spectrometry. researchgate.net Because they have nearly identical chemical and physical properties to the unlabeled analyte, they co-elute in chromatographic separations and experience similar ionization efficiencies. This leads to more accurate and precise quantification of the target molecule in complex mixtures. researchgate.net

Overview of Dimethyl Sulfoxide-13C2 in Academic Research

Dimethyl sulfoxide (B87167) (DMSO), a highly polar aprotic solvent, is a ubiquitous compound in chemical and biological research. americanelements.com Its isotopically labeled form, this compound, where both carbon atoms are the heavier ¹³C isotope, has emerged as a valuable tool in various research applications.

One notable area of its use is in dynamic nuclear polarization (DNP) experiments. DNP is a technique used to dramatically enhance the signal intensity in NMR spectroscopy. nih.govresearchgate.net Research has shown that using ¹³C-labeled DMSO as part of the glassing matrix in DNP experiments can significantly accelerate the polarization build-up time of other ¹³C-labeled molecules of interest, such as pyruvate. nih.govresearchgate.net This allows for faster data acquisition and can be particularly beneficial in in vivo metabolic studies.

Furthermore, this compound has been employed in studies investigating microbial metabolism and biofilm formation. For instance, researchers have used ¹³C₂-DMSO to confirm that the solvent itself is not metabolized by Escherichia coli during the formation of amyloid biofilms, thus clarifying the role of DMSO as an environmental cue rather than a nutrient source in this process. researchgate.net

Unique Advantages of 13C-Enrichment in Dimethyl Sulfoxide

The enrichment of both carbon atoms in the DMSO molecule with ¹³C offers distinct advantages. In the context of DNP-NMR, the increased concentration of ¹³C spins in the solvent matrix enhances spin diffusion, which is a key mechanism for propagating the high polarization from paramagnetic centers to the target molecules. nih.govresearchgate.net This leads to a more efficient polarization process.

Another significant benefit is the potential for ¹³C-labeled DMSO to serve as an internal standard for polarization. nih.govresearchgate.net Since it is not metabolized, its signal can provide a stable reference point for quantifying the polarization of other metabolites in the sample. This is particularly useful in complex biological systems where the concentrations of other species may be changing rapidly.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6OS B156267 Dimethyl sulfoxide-13C2 CAS No. 136321-15-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(113C)methylsulfinyl(113C)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6OS/c1-4(2)3/h1-2H3/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZDPXIOMUYVGZ-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]S(=O)[13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480422
Record name Dimethyl sulfoxide-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

80.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136321-15-8
Record name Dimethyl sulfoxide-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Isotopic Enrichment of Dimethyl Sulfoxide 13c2

Methodologies for Targeted ¹³C Incorporation

The primary and most direct method for synthesizing Dimethyl sulfoxide-13C2 involves a strategic, multi-step process starting from a commercially available ¹³C-labeled precursor. This ensures that the ¹³C atoms are placed at the desired methyl positions within the dimethyl sulfoxide (B87167) molecule.

Table 1: Two-Step Synthesis Pathway for this compound

Step Reactant(s) Intermediate/Product General Transformation
1 [¹³C]Methyl iodide, Sulfur source [¹³C₂]Dimethyl sulfide (B99878) Formation of the carbon-sulfur bonds to create the isotopically labeled dimethyl sulfide skeleton.

This bottom-up synthetic approach, starting with a simple, labeled one-carbon source, is a common and effective strategy for introducing isotopic labels into specific molecular positions.

Isotopic Purity and Enrichment Level Assessment

Following synthesis, it is critical to determine the chemical purity and confirm the isotopic enrichment of the target compound. A combination of spectroscopic and spectrometric techniques is employed for a comprehensive assessment of this compound.

For the aforementioned two-step synthesis, the resulting product demonstrates high chemical purity of ≥99%. iaea.orgosti.gov The isotopic purity is also high, with the product consisting of approximately 98% of the desired [¹³C₂] species and 2% of the singly labeled [¹³C₁] species. iaea.orgosti.gov This analysis was conducted using Nuclear Magnetic Resonance (NMR) spectroscopy and a Gas Chromatography-Mass Spectrometry (GC-MS) assay. iaea.orgosti.gov

Table 2: Reported Purity and Isotopic Distribution

Parameter Value Analytical Method(s)
Chemical Purity ≥99% NMR Spectroscopy, GC-MS
Isotopic Purity ([¹³C₂]DMSO) ≈98% NMR Spectroscopy, GC-MS

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful, non-destructive technique for this purpose. ¹³C NMR can directly confirm the presence and position of the ¹³C atoms within the molecule. Advanced NMR techniques, such as isotope-edited total correlation spectroscopy (ITOCSY), can filter spectra to separate signals from ¹²C- and ¹³C-containing molecules, allowing for accurate measurement of ¹³C enrichment. nih.govacs.orgacs.org

Mass Spectrometry (MS) , often coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), is fundamental for assessing isotopic enrichment. High-resolution mass spectrometry (HRMS), particularly with Time-of-Flight (TOF) analyzers, provides the mass accuracy needed to resolve and quantify different isotopologues. almacgroup.comresearchgate.net For this compound, the fully labeled molecule will have a mass that is two units higher than its unlabeled counterpart. By analyzing the relative intensities of the mass peaks corresponding to the unlabeled (M), singly labeled (M+1), and doubly labeled (M+2) species, a precise determination of the isotopic enrichment can be achieved. almacgroup.com This allows for the quantification of the different labeled states of the compound. almacgroup.comresearchgate.net

Table 3: Comparison of Analytical Methods for Isotopic Assessment

Technique Principle Information Provided
NMR Spectroscopy Measures the nuclear magnetic properties of ¹³C nuclei. Confirms the location of ¹³C atoms within the molecular structure and can be used to quantify enrichment levels. nih.gov
Mass Spectrometry (MS) Separates ions based on their mass-to-charge ratio. Determines the mass of the molecule, revealing the number of ¹³C atoms incorporated. Provides relative abundance of each isotopologue (e.g., ¹³C₀, ¹³C₁, ¹³C₂). almacgroup.com

| GC-MS / LC-MS | Combines chromatographic separation with mass analysis. | Separates the target compound from impurities before mass analysis, ensuring accurate isotopic assessment of the specific compound of interest. researchgate.net |

Together, these methods provide a robust and detailed characterization, confirming the successful synthesis and high isotopic enrichment of this compound.

Advanced Spectroscopic Characterization Utilizing Dimethyl Sulfoxide 13c2

Nuclear Magnetic Resonance (NMR) Spectroscopy of Dimethyl Sulfoxide-13C2

The incorporation of ¹³C into the methyl groups of DMSO significantly boosts the signal intensity in ¹³C NMR experiments, facilitating a range of advanced analytical techniques.

High-Resolution ¹³C NMR Chemical Shift Anisotropy and Isotropic Shifts

The ¹³C NMR chemical shift of this compound is a sensitive probe of its electronic environment. The isotropic chemical shift, which is the average chemical shift observed in solution or with magic-angle spinning in the solid state, is a key parameter for identifying the molecule. In solid-state NMR, the chemical shift anisotropy (CSA) provides additional information about the local symmetry and electronic distribution around the carbon nuclei.

Studies have reported the isotropic chemical shift of the carbon atoms in DMSO to be approximately 39.52 ppm in DMSO-d6. In solid-state NMR of intact bacterial pellicles, the isotropic carbon chemical shift of DMSO was observed at 39 ppm. Variations in these shifts can occur due to interactions with other molecules or changes in the physical state. For instance, investigations into polymorphic forms of drug candidates have utilized ¹³C NMR to probe differences in the local environment, where changes in chemical shifts can indicate different crystal packing or molecular conformations.

Table 1: ¹³C NMR Isotropic Chemical Shifts of Dimethyl Sulfoxide (B87167)

Solvent/SystemIsotropic Chemical Shift (ppm)Reference
DMSO-d639.52
Intact Bacterial Pellicles39

This table presents the experimentally observed isotropic chemical shifts for the carbon atoms in Dimethyl Sulfoxide in different environments.

The CSA, on the other hand, describes the orientation dependence of the chemical shift. While specific CSA tensor values for this compound are not extensively detailed in the provided context, the principles of its measurement are well-established in solid-state NMR. The analysis of CSA is crucial for understanding the three-dimensional electronic structure and intermolecular interactions in solid samples.

Multi-Dimensional NMR Techniques with ¹³C Labeling

The enrichment of DMSO with ¹³C is particularly advantageous for multi-dimensional NMR experiments, which correlate different nuclear spins to reveal detailed connectivity and spatial relationships.

¹³C-detected heteronuclear correlation experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for elucidating molecular structures. In the context of this compound, these experiments can be used to probe interactions between the ¹³C-labeled methyl groups and protons or other nuclei in surrounding molecules. This is especially useful in studying solvation phenomena and host-guest chemistry, where the labeled DMSO can report on its binding environment.

The use of ¹³C detection can be advantageous for larger systems where proton detection might be limited by faster relaxation. While direct experimental data on ¹³C-detected heteronuclear correlation experiments specifically using this compound as the primary probe is not detailed in the search results, the principles of these techniques are broadly applicable. For instance, ¹H-¹³C correlation spectra are fundamental in assigning chemical shifts and identifying through-bond connectivities. The increased sensitivity from ¹³C labeling in this compound would make such experiments more efficient.

Cross-Polarization Magic-Angle Spinning (CPMAS) is a solid-state NMR technique that enhances the signal of low-abundance nuclei like ¹³C by transferring polarization from abundant nuclei, typically protons. The use of this compound in CPMAS experiments provides a significant sensitivity boost, enabling the study of its role in complex, often insoluble, systems.

Solid-State 13C CPMAS NMR for Complex Systems
Conformational Analysis in Solvates

The conformation of molecules in the solid state can be influenced by the presence of solvent molecules in the crystal lattice, forming solvates. Solid-state NMR is a powerful technique to study these conformational changes. A study on 10-deacetyl baccatin (B15129273) III revealed that differences in the ¹³C chemical shifts between a dimethyl sulfoxide (DMSO) solvate and an unsolvated form were primarily due to conformational differences in the molecule's flexible side chains, rather than just lattice effects. This highlights the ability of solid-state NMR to detect subtle conformational polymorphisms induced by solvent incorporation.

The comparison of solvated and neat forms of crystalline structures has shown that conformational changes are a common phenomenon. Specifically, for DMSO solvates, a study found that 35% of the pairs of solvated and neat crystal structures exhibited a conformational change, which was the lowest incidence among the ten most common solvents studied. This suggests that while DMSO can induce conformational changes, it does so less frequently than other common solvents like ethanol.

The use of ¹³C-labeled DMSO (this compound) in such studies would further enhance the ability to probe the specific interactions between the solvent and the solute, providing clearer insights into the conformational landscape of the solvated molecule.

Characterization of Insoluble Organic Assemblages

Solid-state ¹³C CPMAS NMR is a crucial tool for the non-destructive analysis of insoluble organic matter, such as bacterial biofilms and complex organic materials found in meteorites. The technique provides quantitative information on the distribution of different carbon functional groups.

In a study of Escherichia coli biofilms, this compound was used to determine if DMSO was being metabolized by the bacteria as a carbon source. By comparing the ¹³C CPMAS NMR spectra of intact pellicles grown in the presence of unlabeled DMSO and this compound, researchers observed that the only significant increase in peak intensity in the labeled sample was at 39 ppm, corresponding to the chemical shift of DMSO itself. This confirmed that DMSO was not being incorporated into metabolic end products.

Table 2: Relative Abundance of Carbon Types in Insoluble Organic Matter from CM2 Chondrites

MeteoriteAli-C (%)Hetero-Ali-C (%)Aro-C (%)COOR (%)C=O (%)
Murchison27.67.949.811.22.4
Y-79119825.16.552.313.42.7
B-79048.22.867.818.82.4
A-88128010.53.563.419.63.0
A-8813349.83.265.222.26.6

This table, adapted from research on Antarctic CM2 chondrites, illustrates the carbon distribution in insoluble organic matter as determined by solid-state ¹³C NMR. "Ali-C" refers to aliphatic carbon, "Hetero-Ali-C" to aliphatic carbon linked to a heteroatom, "Aro-C" to aromatic carbon, "COOR" to carboxyls, and "C=O" to carbonyls.

Solid-state ¹³C NMR has also been employed to characterize the complex macromolecular organic matter in carbonaceous chondrites. These studies identify and quantify different types of carbons, including aliphatic, aromatic, carboxyl, and carbonyl groups, providing insights into the chemical evolution of these extraterrestrial materials. The use of isotopically labeled compounds in such research, while not explicitly detailed for chondrites in the provided results, would be a logical extension for tracing specific chemical pathways.

Quantitative NMR (qNMR) using this compound as Internal Standard

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the concentration and purity of substances. acanthusresearch.comresearchgate.net The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a resonance signal and the number of nuclei contributing to that signal. researchgate.net For absolute quantification, an internal standard with a known concentration and purity is added to the sample. researchgate.netox.ac.uk

This compound (DMSO-13C2) serves as an excellent internal standard for qNMR, particularly in ¹³C NMR studies. The labeling of both carbon atoms with the ¹³C isotope provides a strong, distinct signal that can be easily integrated without interference from the naturally abundant ¹³C signals of the analyte. The use of an internal standard like DMSO-13C2 is considered superior to external standardization because it minimizes experimental uncertainties. dtu.dk

Key characteristics for an ideal qNMR internal standard, which are met by Dimethyl Sulfoxide and its isotopologues, include:

Chemical Inertness: The standard should not react with the analyte or the solvent. acanthusresearch.com

High Purity: The purity of the standard must be accurately known. acanthusresearch.com

Good Solubility: It must be soluble in the chosen NMR solvent. acanthusresearch.commagritek.com

Simple Spectrum: A simple spectrum with well-resolved signals, ideally singlets, is preferred to avoid signal overlap with the analyte. ox.ac.uk

Low Volatility: The standard should have low volatility to prevent concentration changes during sample preparation. ox.ac.uk

Appropriate Chemical Shift: Its resonances should not overlap with those of the analyte. acanthusresearch.com

In a typical qNMR experiment using an internal standard, the concentration or purity of an analyte can be calculated using the following general equation:

Purityₓ = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Purityₛₜd

Where:

I = Integral area of the signal

N = Number of nuclei giving rise to the signal

M = Molar mass

m = Mass

Purity = Purity of the compound

x = Analyte

std = Internal Standard

The precision of qNMR measurements is highly dependent on proper experimental setup, including ensuring complete spin-lattice relaxation (T₁) between pulses by setting an adequate relaxation delay (d1), which should be at least five times the longest T₁ of any signal of interest. ox.ac.uk For ¹³C nuclei, T₁ values can be significantly long, sometimes necessitating the use of a relaxation agent. ox.ac.uk

The use of isotopically labeled internal standards like DMSO-13C2 is particularly advantageous in complex mixtures, such as those encountered in metabolomics or the analysis of biomass conversion products. dtu.dk It allows for accurate quantification even when analyte signals are weak or overlapping in ¹H NMR spectra. dtu.dk For instance, in the analysis of synthetic phosphatidylethanol (B1425624) (PEth) homologues, a stable, quantified calibrator using DMSO-d6 as a solvent was successfully prepared for LC-MS applications. lu.se

Table 1: Example Data for qNMR Purity Determination

This interactive table showcases a hypothetical qNMR experiment for determining the purity of a sample using this compound as an internal standard.

ParameterAnalyte (Compound X)Internal Standard (DMSO-13C2)
Mass (mg)
Molar Mass ( g/mol )
Number of Nuclei
Integral Area
Purity (%)90.15

Vibrational Spectroscopy (FTIR and Raman) of this compound

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable insights into the molecular structure and intermolecular interactions of this compound.

Isotope-Induced Vibrational Frequency Shifts and Mode Assignments (e.g., S=O stretching)

The substitution of ¹²C with the heavier ¹³C isotope in this compound leads to predictable shifts in its vibrational frequencies. These isotopic shifts are instrumental in the definitive assignment of vibrational modes. The most prominent and extensively studied vibrational mode in DMSO is the S=O stretching vibration.

In non-isotopically labeled DMSO, the S=O stretching band is a strong feature in both the infrared and Raman spectra. The introduction of ¹³C isotopes, being adjacent to the sulfoxide group, influences this stretching frequency. Based on the principles of vibrational spectroscopy, an increase in the mass of the atoms involved in a particular bond will lead to a decrease in the vibrational frequency, as described by the harmonic oscillator model:

ν = (1 / 2πc) * √(k / μ)

Where:

ν = vibrational frequency

c = speed of light

k = force constant of the bond

μ = reduced mass of the vibrating atoms

Due to the change in the reduced mass of the C-S-C framework, the S=O stretching frequency in DMSO-13C2 is expected to show a downward shift compared to its unlabeled counterpart. This isotopic shift allows for the unambiguous assignment of the S=O stretching mode and helps to distinguish it from other vibrational modes in the same spectral region.

Table 2: Typical Vibrational Frequencies of DMSO and Expected Shifts for DMSO-13C2

This interactive table presents typical vibrational frequencies for unlabeled DMSO and allows for the theoretical calculation of the isotopically shifted S=O stretching frequency in DMSO-13C2 based on a simplified diatomic model.

Vibrational ModeUnlabeled DMSO (cm⁻¹)DMSO-13C2 (cm⁻¹) (Calculated)
S=O Stretch1049.98
CH₃ Symmetric Stretch2915Lower
CH₃ Asymmetric Stretch3000Lower
CH₃ Bending1310Lower
C-S-C Asymmetric Stretch698Lower
C-S-C Symmetric Stretch668Lower

Note: The calculated shift for the S=O stretch is based on a simplified model and the actual shift may vary due to complex vibrational coupling effects.

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, Solvation)

The S=O group of DMSO is a strong hydrogen bond acceptor. The vibrational frequency of the S=O stretch is highly sensitive to its local environment and is a powerful probe for studying intermolecular interactions such as hydrogen bonding and solvation.

When DMSO-13C2 participates in hydrogen bonding, for example with a protic solvent, the S=O bond is weakened, leading to a significant redshift (decrease in frequency) of the S=O stretching vibration. The magnitude of this shift is related to the strength of the hydrogen bond. The use of the ¹³C-labeled isotopologue helps to isolate the S=O stretching band from other overlapping vibrational modes, allowing for a more precise analysis of these interactions.

By studying the changes in the vibrational spectrum of DMSO-13C2 in different solvents or upon the addition of other molecules, detailed information about the nature and extent of solvation and complex formation can be obtained. For instance, the formation of specific hydrogen-bonded complexes between DMSO-13C2 and other molecules can be identified by the appearance of new, red-shifted S=O stretching bands.

Mass Spectrometry (MS) of this compound

The incorporation of stable isotopes in this compound makes it a valuable tool in mass spectrometry, particularly for quantitative applications.

Isotope Dilution Mass Spectrometry (IDMS) Applications

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise method for quantifying the amount of a substance in a sample. The technique involves adding a known amount of an isotopically labeled version of the analyte (in this case, DMSO-13C2) to the sample as an internal standard.

The unlabeled analyte and the labeled internal standard are chemically identical and therefore exhibit the same behavior during sample preparation, extraction, and ionization in the mass spectrometer. By measuring the ratio of the mass spectrometric signals of the analyte and the internal standard, the concentration of the analyte in the original sample can be determined with high accuracy.

The use of DMSO-13C2 as an internal standard in IDMS offers several advantages:

It corrects for losses of the analyte during sample processing.

It compensates for variations in ionization efficiency in the mass spectrometer.

It provides high precision and accuracy, making it a reference method for many analytical measurements.

Multiple Reaction Monitoring (MRM) for Isotope-Labeled Analytes

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometry technique, typically performed on a triple quadrupole mass spectrometer. In an MRM experiment, a specific precursor ion is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific fragment ion is monitored in the third quadrupole.

When using this compound, the precursor ion will have a mass-to-charge ratio (m/z) that is two units higher than the unlabeled DMSO. The fragmentation of this labeled precursor ion will also result in fragment ions with a corresponding mass shift.

The MRM transition for unlabeled DMSO would be, for example, m/z 79 → m/z 63, corresponding to the precursor ion [CH₃SOCH₃]⁺ and the fragment ion [CH₃SO]⁺. For DMSO-13C2, the corresponding MRM transition would be m/z 81 → m/z 65.

By monitoring the specific MRM transitions for both the unlabeled analyte and the ¹³C-labeled internal standard, it is possible to achieve highly selective and sensitive quantification, even in complex matrices where other compounds may have the same nominal mass as the analyte. This approach is widely used in fields such as pharmacokinetics, clinical diagnostics, and environmental analysis.

Mechanistic Investigations and Reaction Pathway Elucidation with Dimethyl Sulfoxide 13c2

Tracing Carbon Pathways in Organic Transformations

The use of isotopically labeled compounds is a cornerstone of mechanistic chemistry. Dimethyl sulfoxide-13C2, in particular, offers a unique window into reactions where DMSO acts not just as a solvent but as a reactant or a source of specific chemical moieties.

This compound as a Labeled C1 Synthon

Dimethyl sulfoxide (B87167) is increasingly recognized as a versatile C1 synthon, capable of donating a methyl (-CH₃), methylene (B1212753) (-CH₂-), or even a formyl (-CHO) group in various organic transformations. nih.govorganic-chemistry.org The use of this compound allows for the unambiguous confirmation of DMSO as the source of these carbon units in the final product.

For instance, in the synthesis of certain heterocyclic compounds, it has been demonstrated that the methylthio (-SCH₃) group incorporated into the final structure originates directly from DMSO. wur.nl By employing this compound and analyzing the product using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, the presence of the ¹³C label in the methylthio group provides definitive proof of this reaction pathway. wur.nl Similarly, in some oxidative amidation reactions that produce α-ketoamides, this compound has been used to confirm that the C₁-oxygen atom in the product is supplied by DMSO. organic-chemistry.org

Table 1: Examples of this compound as a C1 Synthon

Reaction TypeRole of DMSOProductMethod of Confirmation
ThioamidationSource of methylthio groupThioamidesMass Spectrometry, NMR
Oxidative AmidationSource of oxygen atomα-KetoamidesIsotope Labeling Studies
DichlorinationPart of catalytic systemα,α-dichloroketonesMechanistic Studies

Oxidative and Reductive Mechanisms Involving this compound

In these reactions, DMSO is typically activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride, forming a reactive intermediate. organicchemistrydata.org This intermediate then reacts with the alcohol, leading to the oxidized product and the reduction of DMSO to dimethyl sulfide (B99878) (DMS). By using this compound, the resulting dimethyl sulfide will be labeled with ¹³C, confirming the redox transformation.

Furthermore, isotope labeling studies with this compound can help to distinguish between different proposed mechanistic pathways. For example, in the oxidation of certain substrates, it can be determined whether the reaction proceeds through an intermediate where the DMSO moiety is covalently bound to the substrate. The presence or absence of the ¹³C label in various reaction intermediates or byproducts can provide crucial evidence to support or refute a particular mechanism. researchgate.net

Isotopic Probes in Environmental Abiotic Processes

The application of this compound extends beyond the synthetic organic chemistry laboratory to the study of environmental processes. Its use as an isotopic probe helps to unravel the complex network of reactions that occur in natural systems.

Investigation of Radical-Driven Methane (B114726) Formation

Recent studies have provided evidence for the non-microbial formation of methane in various biological and environmental systems through radical-driven processes. mdpi.comnih.gov Dimethyl sulfoxide has been identified as a potential precursor for methane in these reactions. The use of this compound has been instrumental in confirming this hypothesis.

In experiments where ¹³C-labeled DMSO was introduced into systems containing reactive oxygen species (ROS), the formation of ¹³C-labeled methane was observed. mdpi.comresearchgate.net This strongly indicates that the methyl groups of DMSO are cleaved and subsequently converted to methane. The proposed mechanism involves the reaction of DMSO with hydroxyl radicals (•OH) or other strong oxidants to form methyl radicals (•CH₃), which then abstract a hydrogen atom to form methane. mdpi.comnih.gov

Table 2: Methane Formation from Labeled Precursors

PrecursorLabeled ProductEnvironmentImplication
This compound¹³C-MethaneIn vitro Fenton systems, Human blood samplesConfirms non-microbial methane formation pathway
¹³C-Methionine¹³C-MethaneHuman blood samplesAnother source of endogenous methane
Dimethyl sulfide-13C2¹³C-MethaneMarine phytoplankton culturesPotential role of algae in oceanic methane production

Abiotic Sulfur Cycle Transformations

The marine sulfur cycle is a critical component of the global climate system, with dimethyl sulfide (DMS) playing a key role in the formation of cloud condensation nuclei. researchgate.netubc.ca Dimethyl sulfoxide is a major reservoir of organic sulfur in the ocean and is intimately linked to the cycling of DMS. researchgate.netplos.org Isotopic tracer studies using this compound are vital for understanding the transformations within this cycle.

By introducing this compound into seawater samples, researchers can track its reduction to DMS and its oxidation to other sulfur compounds. plos.orgfsu.edu These studies have shown that the reduction of DMSO to DMS can be a significant source of DMS in certain marine environments. researchgate.net Furthermore, the use of doubly labeled tracers, such as D6,¹³C₂-DMSO, allows for the simultaneous investigation of multiple transformation pathways. plos.org This provides a more complete picture of the complex biogeochemical cycling of sulfur in the oceans. mdpi.comnih.gov

Kinetic Isotope Effect (KIE) Studies using this compound

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by comparing the rates of reactions with light and heavy isotopes. numberanalytics.comepfl.ch While deuterium (B1214612) KIEs are more common, ¹³C KIEs can also provide valuable insights, particularly when C-C or C-S bond cleavage is involved in the rate-determining step. core.ac.uk

In reactions where this compound is a reactant, a ¹³C KIE can be measured by comparing the reaction rate with that of unlabeled DMSO. A KIE value different from unity (k₁₂/k₁₃ ≠ 1) indicates that the C-S bond is being broken or formed in the rate-determining step of the reaction. harvard.edu

For example, in the study of certain enzymatic reactions that utilize DMSO as a substrate, the measurement of a ¹³C KIE can help to characterize the transition state of the reaction. This information is crucial for understanding the catalytic mechanism of the enzyme. While direct studies specifically detailing KIEs with this compound are not abundant in the searched literature, the principles of KIE analysis are broadly applicable. numberanalytics.comnih.gov The development of more sensitive analytical techniques, such as polarization transfer NMR, is making the measurement of ¹³C KIEs more accessible, which may lead to more widespread use of this compound in such studies in the future. harvard.edu

Computational Chemistry and Theoretical Modeling of Dimethyl Sulfoxide 13c2 Systems

Quantum Chemical Calculations of Electronic and Vibrational Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of molecules. For Dimethyl Sulfoxide-13C2, these methods are employed to understand how isotopic substitution influences its spectroscopic signatures.

Prediction of ¹³C NMR Parameters

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation, and the prediction of NMR parameters through computational methods has become an invaluable tool. For this compound, the focus is on accurately calculating the ¹³C chemical shifts.

Density Functional Theory (DFT) combined with the Gauge-Invariant Atomic Orbital (GIAO) method is a widely used and effective approach for predicting NMR chemical shifts. researchgate.net The choice of functional and basis set is crucial for accuracy and computational efficiency. Studies have benchmarked various combinations, with B3LYP/cc-pVDZ being identified as a cost-effective level of theory that provides reliable results for ¹³C NMR chemical shift calculations. researchgate.net The process involves optimizing the molecular geometry and then performing the GIAO calculation to obtain the isotropic shielding constants. These are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

For complex molecules, linear regression analysis is often applied to correct for systematic errors between the calculated and experimental shifts. researchgate.net While solid-state NMR analysis of intact pellicles formed in the presence of [¹³C₂]DMSO has been used to confirm that DMSO is not metabolized by certain bacteria, the primary focus of computational prediction is to aid in the structural assignment of molecules where DMSO is the solvent. nih.gov The predicted ¹³C chemical shift for the carbon atoms in DMSO itself serves as an important internal reference point in these studies. Machine learning-based predictors have also been developed, which can estimate ¹³C chemical shifts in various solvents, including DMSO, based on molecular structure. caspre.ca

Table 1: Predicted vs. Experimental ¹³C NMR Chemical Shift for Dimethyl Sulfoxide (B87167) This table illustrates a typical comparison between computationally predicted and experimentally observed ¹³C NMR chemical shifts for DMSO. The isotopic labeling in this compound does not significantly alter the chemical shift value itself but makes the signal the primary focus of ¹³C NMR experiments.

Computational MethodSolventPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)Reference
DFT (B3LYP/cc-pVDZ) with linear scalingDMSO~39-41~40.45 researchgate.netnih.gov
Machine Learning (CASPRE)DMSO-~40.45 caspre.ca

Simulation of Isotope-Sensitive Vibrational Spectra

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the molecular vibrations of a compound. The substitution of ¹²C with the heavier ¹³C isotope in this compound leads to predictable shifts in the frequencies of vibrational modes involving the carbon atoms, such as C-H stretching and bending modes.

Quantum chemical calculations, typically using DFT methods, can simulate these vibrational spectra with a high degree of accuracy. sigmaaldrich.com These simulations allow for the assignment of specific vibrational bands in the experimental spectrum. binghamton.edu The S=O stretching mode in DMSO is particularly sensitive to its environment, especially hydrogen bonding, and is often used as a probe for intermolecular interactions. researchgate.netresearchgate.net While the S=O stretch itself is not directly affected by ¹³C substitution, changes in the C-S-O bending and other coupled modes can be observed.

Simulations of the vibrational spectra of DMSO and its complexes, for example with water, have been performed to understand the nature of these interactions. nih.govacs.org By comparing the simulated spectra of the unlabeled isotopologue with that of this compound, the specific effects of isotopic labeling can be isolated and understood. This is crucial for interpreting experimental isotope-edited vibrational spectra, which are designed to highlight specific parts of a molecule or complex.

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of processes like solvation, aggregation, and intermolecular interactions over time. These simulations are governed by force fields, which are sets of parameters describing the potential energy of the system.

Analysis of this compound Aggregation and Solvent Behavior

MD simulations have been extensively used to study the behavior of liquid DMSO. rutgers.edunih.gov The isotopic substitution in this compound has a negligible effect on its bulk solvent properties and aggregation behavior, so findings from simulations of standard DMSO are directly applicable. These simulations have been used to test and refine various potential models (force fields) for DMSO. rutgers.edu

Studies of DMSO-water mixtures have revealed a strongly non-ideal mixing behavior, with the formation of specific DMSO-water clusters and hydrogen bond networks. nih.govresearchgate.nettaylorfrancis.com At low concentrations, DMSO molecules are primarily solvated by water, but as the concentration increases, DMSO-DMSO interactions and aggregation become more significant. acs.orgresearchgate.net These simulations show that DMSO can act as a hydrogen bond acceptor through its oxygen atom. nih.govnih.gov The aggregation behavior is critical to its role as a cryoprotectant and as a solvent in various chemical and biological systems. patsnap.comnih.gov

Table 2: Potential Models Used in Molecular Dynamics Simulations of DMSO This table summarizes some of the common force fields (potential models) employed in MD simulations to describe the behavior of DMSO.

Potential ModelKey Features/FocusReference
OPLS (Optimized Potentials for Liquid Simulations)Widely used general-purpose force field for organic liquids. rutgers.edu
P2 ModelA specific model developed for DMSO, often used in mixture simulations. rutgers.edu
NPS ModelA newer potential model proposed for better description of liquid DMSO and its mixtures. rutgers.edu
CHARMM General Force FieldUsed for simulations of DMSO in biological contexts, such as with lipids and proteins. researchgate.net

Interaction with Metal Ions and Other Chemical Species

The ability of DMSO to coordinate with metal ions is a key aspect of its chemistry. researchgate.net It can act as a ligand, binding to metals through either the oxygen or the sulfur atom, a phenomenon known as linkage isomerism. binghamton.eduwikipedia.org Computational studies, including DFT and MD simulations, are used to predict the preferred coordination mode and the strength of the interaction. Generally, "hard" metal ions prefer to bind to the oxygen atom, while "soft" metal ions may bind to the sulfur atom. wikipedia.orgsci-hub.se Infrared spectroscopy is a key experimental technique for determining the bonding mode, as O-coordination typically leads to a decrease in the S=O stretching frequency, while S-coordination leads to an increase. dtic.mil

MD simulations have also been employed to study the interaction of DMSO with various other chemical species, including organic molecules, peptides, and lipid bilayers. nih.govnih.govmdpi.com These simulations reveal how DMSO solvates different functional groups, forms hydrogen bonds, and can penetrate and disrupt biological membranes. nih.govnih.gov For instance, simulations have shown that DMSO can form hydrogen bonds with the amide groups of peptides and can dehydrate the headgroups of phospholipids. nih.govmdpi.com Classical MD simulations have also been used to quantify the stability of ions like the hydronium ion in DMSO, finding it to be more stable than in water, which has implications for acid-catalyzed reactions. frontiersin.org

Applications of Dimethyl Sulfoxide 13c2 in Materials Science and Coordination Chemistry

Solvation and Complexation Studies of Metal Ions

Dimethyl sulfoxide (B87167) (DMSO) is a versatile polar aprotic solvent known for its ability to dissolve a wide range of inorganic salts and act as a ligand in coordination chemistry. wikipedia.orgdtic.mil The substitution of carbon-12 with carbon-13 to create DMSO-13C2 provides a powerful spectroscopic handle for elucidating the intricate processes of ion solvation and complex formation.

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a key technique in these studies. The S=O stretching frequency in DMSO is sensitive to its coordination environment. When DMSO coordinates to a metal ion through its oxygen atom, the S=O bond is weakened, resulting in a lower stretching frequency compared to the free solvent. dtic.milbinghamton.edu Conversely, coordination through the sulfur atom leads to an increase in this frequency. binghamton.edu The use of DMSO-13C2 can further refine these analyses by providing distinct spectroscopic signatures, aiding in the resolution of complex spectra where multiple DMSO molecules or different coordination modes are present.

Studies on the solvation of various metal ions have utilized these principles. For instance, research on the stability of silver(I) complexes with ligands in water-DMSO mixtures has shown that the solvent composition significantly influences the thermodynamics of complexation. mdpi.com The Gibbs energy of solvation for both anions and cations differs between water and DMSO, with anions generally being better solvated in water and cations showing a preference for DMSO. rsc.org The presence of the 13C label in DMSO-13C2 allows for more precise tracking of the solvent's role in these equilibria.

The table below summarizes key findings from studies on metal ion solvation and complexation where DMSO plays a crucial role. While these studies may not have exclusively used DMSO-13C2, the principles are directly applicable and highlight the areas where the labeled compound offers significant advantages.

Metal IonLigand/SystemKey Findings
Alkali Metals (Li+, Na+, K+)Nitrates in DMSOIonic solvation and ion pairing were studied, taking into account solvent dimerization. psu.edu
Silver(I)2-Mercaptoimidazole in Water-DMSOThe stability of the complex is dependent on temperature and solvent composition. mdpi.com
Various Transition MetalsGeneral CoordinationDMSO acts as a common ligand, bonding through either oxygen or sulfur. wikipedia.org

Role in Influencing Solid-State Polymorphism and Crystal Structures

The 13C label provides a sensitive probe for ssNMR, allowing for the differentiation of crystallographically distinct molecules in the asymmetric unit and the characterization of their local environments. researchgate.net This is especially valuable in cases of polymorphism, where subtle differences in molecular conformation and packing can lead to significantly different physical properties.

For example, studies on the polymorphism of a dimethyl sulfoxide solvate of 2,3,5,6-tetrafluoro-1,4-diiodobenzene revealed that one polymorph undergoes a phase transformation upon cooling, which is associated with the re-orientation of the DMSO molecules. nih.gov While this study used unlabeled DMSO, the use of DMSO-13C2 would have provided more detailed insights into the dynamics of the DMSO molecules during this transformation through techniques like 13C ssNMR.

The following table presents examples of how DMSO is involved in the crystal structures of different compounds. The application of DMSO-13C2 in these or similar systems would enhance the structural analysis.

CompoundPolymorphic BehaviorRole of DMSO
2,3,5,6-tetrafluoro-1,4-diiodobenzeneA new polymorph (form II) was reported for the 1:1 DMSO solvate. Form I undergoes a phase transformation upon cooling due to re-orientation of DMSO molecules. nih.govForms a 1:1 solvate, accepting halogen bonds from the diiodobenzene derivative. nih.gov
10-deacetyl baccatin (B15129273) IIIForms a DMSO solvate and an unsolvated form, with NMR shift differences attributed to conformational changes. nih.govActs as a solvate, and its inclusion or omission leads to different polymorphic forms. nih.gov
Mefenamic AcidExhibits conformational polymorphism, with DMSO used as a co-solvent in studies of its conformational preferences. mdpi.comIncreases solubility and allows for the study of conformational changes in different solvent environments. mdpi.com

Development of Advanced Materials with Labeled Components

The incorporation of isotopically labeled components, such as DMSO-13C2, is a critical strategy in the development and characterization of advanced materials. The 13C label serves as a tracer, enabling detailed tracking of molecular pathways, reaction mechanisms, and the fate of specific components within a material.

In polymer science, DMSO is used as a solvent for the synthesis and processing of various polymers, including polyacrylonitrile (B21495) (PAN) and polyethersulfone (PES). gaylordchemical.com The use of DMSO-13C2 in these processes would allow for in-depth analysis of polymer structure and dynamics using techniques like 13C NMR. This can provide valuable information on polymer chain conformation, monomer sequencing, and the incorporation of functional groups.

Furthermore, the development of 13C-labeled materials is crucial for understanding their behavior in biological and environmental systems. uclm.esacs.org For instance, 13C-labeled graphene materials have been synthesized to study their distribution and degradation in cells. uclm.esacs.org While not directly involving DMSO-13C2, this research highlights the importance of 13C labeling in materials science for safety and efficacy studies. The principles are transferable to systems where DMSO-13C2 could be used as a labeled precursor or solvent in the synthesis of novel materials.

The synthesis of 13C-labeled building blocks is a growing area of research, with methods being developed to produce a wide range of labeled organic molecules from simple 13C sources. researchgate.net These labeled building blocks can then be used to construct complex materials with precisely placed isotopic labels, facilitating their characterization and the study of their properties.

Advanced Analytical Method Development Utilizing Dimethyl Sulfoxide 13c2

Development of Isotope-Labeled Internal Standards

The ideal internal standard (IS) for quantitative mass spectrometry is a stable isotope-labeled version of the analyte. scispace.com The use of a SIL-IS is considered the gold standard because it shares the same physicochemical properties as the analyte, including extraction recovery, chromatographic retention time, and ionization efficiency. researchgate.net This strategy, known as stable isotope dilution mass spectrometry, allows the internal standard to correct for matrix effects and variations in sample processing with maximum accuracy. nih.govresearchgate.net

Dimethyl sulfoxide-13C2 is particularly valuable in this role. When added to a sample at a known concentration at the earliest stage of sample preparation, it experiences the same potential for loss or signal alteration as the endogenous, unlabeled analyte. nih.govresearchgate.net For instance, in liquid chromatography-mass spectrometry (LC-MS/MS) analysis, co-eluting components from a complex matrix can interfere with the ionization process, causing signal suppression or enhancement. researchgate.net Because this compound co-elutes with native DMSO and is affected by these matrix effects in the same manner, the ratio of the analyte's signal to the SIL-IS signal remains constant, ensuring accurate quantification. researchgate.net

While deuterium-labeled compounds are also used as internal standards, they can sometimes exhibit slightly different retention times compared to the unlabeled analyte, a phenomenon known as the "isotope effect". researchgate.netnih.gov The use of ¹³C-labeled standards like this compound avoids this issue, providing better co-elution and, consequently, more precise correction. nih.gov Furthermore, due to its properties as a solvent, high-purity DMSO is frequently used to prepare stock solutions of analytes and standards for constructing calibration curves and quality control samples in bioanalytical methods. nih.gov

Table 1: Key Characteristics of this compound as an Internal Standard

PropertyDescriptionAdvantage in Analytical Methods
Isotopic Labeling Contains two ¹³C atoms in place of ¹²C atoms. sigmaaldrich.comProvides a distinct mass shift (M+2) for differentiation from the unlabeled analyte in a mass spectrometer. sigmaaldrich.com
Chemical Identity Nearly identical chemical and physical properties to unlabeled DMSO. researchgate.netEnsures identical behavior during sample extraction, chromatography, and ionization, effectively correcting for matrix effects and sample loss. nih.govresearchgate.net
Chromatography Co-elutes precisely with the unlabeled analyte.Avoids the chromatographic separation sometimes seen with deuterium-labeled standards, leading to more accurate quantification. nih.gov
Purity Available at high isotopic purity (e.g., 99 atom % ¹³C). sigmaaldrich.comMinimizes interference from any unlabeled compound present in the standard, ensuring a clean signal for quantification.

Calibration Strategies for Quantitative Analysis

A robust calibration strategy is fundamental for accurate quantitative analysis. When using this compound as an internal standard, calibration curves are constructed to establish the relationship between the instrument's response and the concentration of the analyte. annlabmed.org This process typically involves preparing a series of calibration standards with known concentrations of the analyte in a matrix that mimics the actual samples as closely as possible (a "surrogate" or "matrix-matched" calibrator). nih.govannlabmed.org

The procedure begins with the preparation of stock solutions of the analyte and the this compound internal standard, often in a solvent like methanol (B129727) or unlabeled DMSO. nih.gov A fixed amount of the internal standard working solution is added to each calibration standard, ensuring its concentration is constant across the entire set. The analyte is then added in increasing concentrations to create a series of standards, typically covering a range from the lower limit of quantification (LLOQ) to the highest expected concentration in the samples. nih.govnih.gov

The instrument, such as an LC-MS/MS system, measures the signal response for both the analyte and the internal standard. A calibration curve is then generated by plotting the ratio of the analyte's peak area to the internal standard's peak area against the known concentration of the analyte for each standard. researchgate.net This ratio-based approach corrects for variations in injection volume and instrument response, enhancing the precision and accuracy of the measurements. annlabmed.org The concentration of the analyte in unknown samples is then determined by measuring its peak area ratio relative to the internal standard and interpolating the value from the established calibration curve.

Table 2: Example of a Calibration Standard Preparation Scheme for a Hypothetical Analyte

Calibrator LevelAnalyte Concentration (ng/mL)Internal Standard (DMSO-¹³C₂) Concentration (ng/mL)Analyte/IS Concentration Ratio
Blank000
Zero0500
Cal 1 (LLOQ)1500.02
Cal 25500.10
Cal 320500.40
Cal 4100502.00
Cal 55005010.00
Cal 610005020.00

Method Validation in Complex Matrices

Before an analytical method can be used for routine analysis, it must undergo rigorous validation to demonstrate its reliability, accuracy, and precision for its intended purpose. Method validation is especially critical when dealing with complex matrices such as human plasma, blood, soil, or industrial effluents, where endogenous components can significantly interfere with the analysis. nih.govpromisces.eu The use of this compound as an internal standard is integral to developing methods that can pass stringent validation criteria, often set by regulatory bodies like the U.S. Food and Drug Administration (FDA). nih.gov

Validation assesses several key parameters. Accuracy measures how close the determined concentration is to the true value, while precision measures the reproducibility of the results. nih.gov These are typically evaluated by analyzing quality control (QC) samples prepared at multiple concentration levels (e.g., LLOQ, low, medium, and high) in the same matrix as the samples. nih.gov The internal standard corrects for variability, leading to high accuracy and precision. For example, a study validating an assay for kinase inhibitors in human plasma demonstrated that intra-day and inter-day accuracy were within ±15% and precision (CV) was ≤15%, meeting regulatory guidelines. nih.gov

Another critical parameter is the matrix effect , which refers to the alteration of ionization efficiency by co-eluting compounds. researchgate.net Strong matrix effects were observed in the analysis of T-2 toxin in cereals like maize and oats, but these were successfully compensated for by using a ¹³C-labeled internal standard. researchgate.net Validation also includes assessing stability (e.g., freeze-thaw, autosampler, and long-term storage stability), recovery (the efficiency of the extraction process), and carry-over (the influence of a high-concentration sample on the subsequent blank sample). nih.gov In each of these tests, the consistent response ratio between the analyte and this compound confirms the method's robustness against various potential sources of error.

Table 3: Representative Method Validation Data for an Analyte in a Complex Matrix

This table is a representative example based on findings reported in analytical validation literature. nih.govnih.gov

Quality Control (QC) LevelNominal Conc. (µM)Intra-day Precision (%CV) (n=5)Intra-day Accuracy (% Deviation) (n=5)Inter-day Precision (%CV) (n=6)Inter-day Accuracy (% Deviation) (n=6)
LLOQ0.054.8+3.56.2+2.1
Low (QC-L)0.153.1-1.24.5-0.8
Medium (QC-M)1.502.5+0.73.8+1.5
High (QC-H)7.502.2-2.43.1-1.9

Q & A

Q. What experimental precautions are critical when handling dimethyl sulfoxide-13C₂ in isotopic labeling studies?

Dimethyl sulfoxide-13C₂ requires stringent handling protocols due to its hygroscopic nature and potential to penetrate skin, which could introduce isotopic contamination. Ensure all personnel complete laboratory-specific safety training, including proper glove selection (e.g., nitrile gloves) and emergency decontamination procedures . Store the compound in airtight containers under inert gas to minimize isotopic exchange with atmospheric moisture .

Q. How does the 13C isotopic labeling in DMSO-13C₂ enhance NMR spectroscopy applications?

The 13C labeling allows precise tracking of solvent interactions in reaction mechanisms, particularly in studies involving hydrogen bonding or coordination chemistry. For example, in crystallography, 13C-labeled DMSO can resolve ambiguities in ligand coordination modes by providing distinct isotopic signatures in NMR spectra . Calibrate NMR instruments using reference standards (e.g., dimethyl sulfone) to ensure accurate quantification of isotopic enrichment .

Q. What validated methods exist for assessing the purity of DMSO-13C₂ in pharmaceutical research?

Follow USP guidelines for impurity profiling: use high-performance liquid chromatography (HPLC) with UV detection at 254 nm and a system suitability solution containing dimethyl sulfone and dibenzyl to validate column efficiency . Calculate purity by subtracting total impurities (e.g., residual solvents, oxidation byproducts) from 100%, ensuring the method accounts for isotopic stability during analysis .

Advanced Research Questions

Q. How can researchers mitigate isotopic dilution effects when using DMSO-13C₂ as a solvent in kinetic studies?

Isotopic dilution may occur due to proton exchange with protic impurities. Pre-treat the solvent with molecular sieves (3Å) and monitor water content via Karl Fischer titration . Design control experiments using unlabeled DMSO to quantify exchange rates and adjust kinetic models to account for isotopic leakage .

Q. What strategies resolve contradictions in reported solvent effects of DMSO-13C₂ in electrochemical applications?

Discrepancies often arise from variations in electrolyte composition or electrode materials. Replicate experiments using standardized conditions (e.g., fixed water content, inert atmosphere) and employ multivariate analysis to isolate solvent-specific effects. Cross-reference findings with crystallographic data (e.g., coordination geometries in hexakis-DMSO complexes) to validate mechanistic hypotheses .

Q. How should researchers design experiments to study the role of DMSO-13C₂ in stabilizing reactive intermediates?

Use stopped-flow spectroscopy coupled with 13C-labeled DMSO to capture transient intermediates in organometallic reactions. Include isotopic controls (e.g., unlabeled DMSO) to distinguish solvent-derived intermediates from substrate-based species. Optimize quenching protocols (e.g., rapid freezing in liquid N₂) to preserve isotopic integrity for subsequent mass spectrometry analysis .

Q. What methodologies address challenges in quantifying DMSO-13C₂ degradation products under oxidative conditions?

Degradation pathways (e.g., oxidation to dimethyl sulfone-13C₂) require tandem techniques like GC-MS with isotopic internal standards. Use accelerated stability studies (40°C/75% RH) to model degradation kinetics and identify critical thresholds for solvent shelf life . Validate results against computational simulations (DFT) to predict reactive sites in the 13C-labeled structure .

Data Analysis & Reproducibility

Q. How can meta-analyses reconcile conflicting data on DMSO-13C₂’s solvent polarity in diverse reaction systems?

Apply the Kamlet-Taft solvatochromic parameters to standardize polarity measurements across studies. Aggregate data from publications using strict inclusion criteria (e.g., consistent temperature, concentration) and perform sensitivity analyses to identify outliers. Cross-validate with computational solvation models (e.g., COSMO-RS) .

Q. What statistical approaches are recommended for detecting isotopic effects in DMSO-13C₂ solvent mixtures?

Use ANOVA with post-hoc Tukey tests to compare reaction yields or rate constants between isotopic and non-isotopic systems. Include error propagation models to account for uncertainties in isotopic enrichment levels (e.g., 99 atom % 13C vs. 95%) .

Safety & Compliance

Q. How should laboratories document deviations from standard protocols when using DMSO-13C₂ in high-risk experiments?

All deviations (e.g., elevated temperatures, prolonged storage) require prior approval from the Principal Investigator and must be recorded in lab notebooks with justification. Maintain updated SDS copies and train personnel on revised emergency protocols, including spill containment using vermiculite or activated carbon .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.